2,4-Piperidinedicarboxylic acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

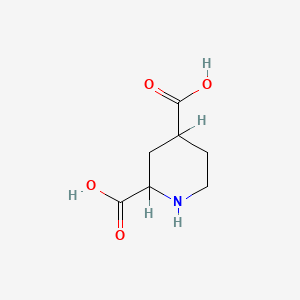

piperidine-2,4-dicarboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUOEIRUBILDKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CC1C(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601006396 |

Source

|

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85819-03-0 |

Source

|

| Record name | 2,4-Piperidinedicarboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085819030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine-2,4-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601006396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of cis-2,4-Piperidinedicarboxylic Acid

Abstract

cis-2,4-Piperidinedicarboxylic acid (cis-2,4-PDCA) is a conformationally restricted analog of glutamic acid that demonstrates notable antagonist activity at N-methyl-D-aspartate (NMDA) receptors. Its rigid structure serves as an invaluable pharmacological tool for investigating receptor subtypes and has generated considerable interest in its therapeutic potential for neurological disorders. This in-depth technical guide provides a thorough overview of the synthetic pathways to cis-2,4-PDCA, tailored for researchers, scientists, and professionals in the field of drug development. We will explore the strategic considerations behind various synthetic methodologies, presenting detailed, step-by-step protocols and mechanistic insights to foster both reproducibility and a profound comprehension of the fundamental chemical principles.

Introduction: The Significance of cis-2,4-Piperidinedicarboxylic Acid

The piperidine ring is a prominent scaffold in medicinal chemistry, featured in a wide range of natural products and synthetic pharmaceuticals. When substituted with carboxylic acid groups, as in 2,4-piperidinedicarboxylic acid, the molecule can mimic endogenous amino acid neurotransmitters. The "cis" stereochemistry at the C2 and C4 positions of cis-2,4-PDCA constrains the molecule into a specific conformation, enabling selective interaction with glutamate receptors, particularly the NMDA subtype. This selectivity establishes it as a critical tool in neuropharmacological research and a lead compound for developing novel therapeutics targeting excitotoxic conditions such as stroke, epilepsy, and neurodegenerative diseases.

However, the synthesis of stereochemically pure cis-2,4-PDCA poses a significant challenge due to the presence of two stereocenters. This guide will examine various strategies developed to address this challenge, with a focus on methods that provide high diastereoselectivity and enantioselectivity.

Strategic Approaches to the Synthesis of cis-2,4-Piperidinedicarboxylic Acid

The synthesis of cis-2,4-piperidinedicarboxylic acid has been approached through several distinct strategies. The selection of a particular route is often influenced by the desired scale, the availability of starting materials, and the required stereochemical purity. This section details some of the most effective and widely adopted methodologies.

Catalytic Hydrogenation of 2,4-Pyridinedicarboxylic Acid

One of the most direct routes to the piperidine core is the reduction of a corresponding pyridine precursor. The catalytic hydrogenation of 2,4-pyridinedicarboxylic acid (also known as lutidinic acid) is a common and scalable approach.[1][2]

Mechanism and Rationale:

The hydrogenation of the pyridine ring is typically achieved using a heterogeneous catalyst, such as platinum or rhodium, under a hydrogen atmosphere.[1][3][4] The reaction proceeds through the adsorption of the pyridine ring onto the catalyst surface, followed by the stepwise addition of hydrogen atoms. The stereochemical outcome of this reduction is highly dependent on the reaction conditions, including the choice of catalyst, solvent, and pH.

Acidic conditions generally favor the formation of the cis-isomer. Protonation of the pyridine nitrogen is thought to promote a facial hydrogenation where the hydrogen atoms are delivered from the same side of the ring, leading to the desired cis stereochemistry.

Experimental Protocol: Hydrogenation of 2,4-Pyridinedicarboxylic Acid

-

Preparation: In a high-pressure hydrogenation vessel, dissolve 2,4-pyridinedicarboxylic acid (1.0 eq) in a suitable solvent, such as glacial acetic acid or an aqueous acidic solution.[1]

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide (PtO₂, Adams' catalyst) or a similar hydrogenation catalyst (e.g., 5% Rh/C).[1][4] The catalyst loading is typically 1-5 mol%.

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[2]

-

Reaction: Stir the reaction mixture vigorously at a controlled temperature (e.g., room temperature to 50 °C) until the theoretical amount of hydrogen has been consumed, or until monitoring by techniques like TLC or NMR indicates complete conversion.

-

Work-up: Carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system, such as water/ethanol.

Data Summary:

| Parameter | Value |

| Starting Material | 2,4-Pyridinedicarboxylic Acid |

| Catalyst | Platinum(IV) oxide (PtO₂) |

| Solvent | Glacial Acetic Acid[1] |

| Pressure | 50-100 psi H₂[2] |

| Temperature | Room Temperature - 50 °C |

| Typical Yield | 70-90% |

| Diastereoselectivity | Predominantly cis |

Workflow Diagram:

Caption: Catalytic Hydrogenation Workflow for cis-2,4-PDCA Synthesis.

Diastereoselective Synthesis via Diels-Alder Reaction

For more precise control over stereochemistry, multi-step synthetic sequences are often employed. The Diels-Alder reaction, a powerful tool for forming six-membered rings, provides an elegant entry to the piperidine scaffold with defined stereochemistry.[5][6][7][8]

Mechanism and Rationale:

This strategy typically involves the [4+2] cycloaddition of a diene with a dienophile to construct a cyclohexene ring with the desired relative stereochemistry.[8] Subsequent transformations, such as ozonolysis and reductive amination, are then used to convert the carbocycle into the target piperidine.

The stereoselectivity of the Diels-Alder reaction is governed by the endo rule, which predicts the formation of the endo isomer as the major product.[7] By carefully selecting the diene and dienophile, one can install the correct relative stereochemistry that will translate to the cis relationship of the carboxylic acid groups in the final product. For the reaction to occur, the diene must be in the s-cis conformation.[8][9]

Illustrative Synthetic Pathway:

A representative example involves the reaction of a suitable diene, such as 1-methoxy-1,3-cyclohexadiene, with a dienophile like maleic anhydride. The resulting bicyclic adduct can then be elaborated to cis-2,4-PDCA.

Workflow Diagram:

Caption: General Diels-Alder Strategy for cis-2,4-PDCA Synthesis.

Enantioselective Approaches

For applications in drug development, obtaining enantiomerically pure forms of cis-2,4-PDCA is often crucial, as different enantiomers can have distinct pharmacological activities. This can be achieved through two primary strategies: resolution of the racemic mixture or asymmetric synthesis.[10][11]

2.3.1. Classical Resolution

Racemic cis-2,4-PDCA can be resolved into its individual enantiomers by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine (e.g., brucine, strychnine, or a chiral α-methylbenzylamine). The diastereomeric salts, having different physical properties, can then be separated by fractional crystallization. Subsequent acidification of the separated salts liberates the pure enantiomers of cis-2,4-PDCA.

2.3.2. Asymmetric Synthesis

Asymmetric synthesis aims to directly produce one enantiomer in excess. This can be accomplished by using chiral catalysts, chiral auxiliaries, or chiral starting materials.[11][12]

One notable asymmetric approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction. For instance, a chiral auxiliary can be attached to the dienophile in a Diels-Alder reaction to induce facial selectivity. Another approach is the stereoselective conjugate addition of an organocuprate to a phenylglycinol-derived unsaturated lactam.[10]

Conclusion and Future Perspectives

The synthesis of cis-2,4-piperidinedicarboxylic acid remains an active area of research, driven by its importance in neuropharmacology. While classical methods like the hydrogenation of 2,4-pyridinedicarboxylic acid offer a straightforward and scalable route to the racemic cis-isomer, modern synthetic chemistry has provided more sophisticated strategies for achieving high levels of stereocontrol.

Future efforts in this field will likely focus on the development of more efficient and sustainable catalytic asymmetric methods that can provide direct access to enantiomerically pure cis-2,4-PDCA and its derivatives.[13] The exploration of novel enzymatic and chemo-enzymatic routes also holds significant promise for environmentally friendly and highly selective syntheses. As our understanding of the role of NMDA receptor subtypes in various diseases deepens, the demand for stereochemically defined piperidine-based ligands will undoubtedly continue to grow, making the development of robust and versatile synthetic methodologies a critical endeavor.

References

-

Arakawa, Y., Yasuda, M., Ohnishi, M., et al. (1997). Stereospecific Synthesis of cis-2,4-Pyrrolidinedicarboxylic Acid and cis-2,5-Piperidinedicarboxylic Acid. Chemical and Pharmaceutical Bulletin, 45(3), 535-536. [Link]

-

Amat, M., Pérez, M., Minaglia, A. T., & Bosch, J. (2008). An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines. The Journal of Organic Chemistry, 73(17), 6920–6923. [Link]

-

DeCory, T. R., et al. (2000). A diastereoselective synthesis of 2,4-disubstituted piperidines: scaffolds for drug discovery. Organic Letters, 2(23), 3679–3681. [Link]

-

Avenoza, A., Busto, J. H., Corzana, F., & Peregrina, J. M. (2003). Asymmetric Synthesis of cis- and trans-(2R,4R)-4-Phosphonomethyl-2-piperidinecarboxylic Acids from the Same Chiral Precursor. The Journal of Organic Chemistry, 68(8), 2889–2896. [Link]

-

Bigge, C. F., Johnson, G., & Ortwine, D. F. (1992). Synthesis of cis-4-(phosphonooxy)-2-piperidinecarboxylic acid, an N-methyl-D-aspartate antagonist. The Journal of Organic Chemistry, 57(15), 4053–4057. [Link]

-

Patel, M. H., & Ghetia, M. K. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]

-

Zhang, L., et al. (2011). Efficient synthesis of cis-2,6-di-(2-quinolylpiperidine). Molecules, 16(4), 3055–3063. [Link]

-

Zhou, Q., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4349. [Link]

-

Amat, M., Pérez, M., Minaglia, A. T., & Bosch, J. (2008). An Enantioselective Synthetic Route to cis-2,4-Disubstituted and 2,4-Bridged Piperidines. ResearchGate. [Link]

-

Zhou, Q., et al. (2022). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 13(1), 4349. [Link]

-

University of Liverpool Repository. (n.d.). Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

- Google Patents. (n.d.). US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids.

-

Di Lorenzo, R., et al. (2019). Enantioselective Organophotocatalytic Telescoped Synthesis of a Chiral Privileged Active Pharmaceutical Ingredient. Chemistry – A European Journal, 25(59), 13548–13553. [Link]

-

Royal Society of Chemistry. (2011). Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives. Organic & Biomolecular Chemistry. [Link]

- Google Patents. (n.d.). CN104945308B - The method that pyridine ring is reduced into piperidines in 2- picoline -4- formic acid.

- Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.

-

ResearchGate. (n.d.). One Pot Cascade Synthesis of Mono- and Di-Substituted Piperidines and Pyrrolidines using Carboxylic Acid Reductase (CAR), ω-Transaminase (ω-TA) and Imine Reductase (IRED) Biocatalysts. Retrieved from [Link]

-

Chad's Prep. (2021, February 19). 16.5 Diels-Alder Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Chad's Prep. (n.d.). Introduction to Diels Alder Reactions. Retrieved from [Link]

-

Ashenhurst, J. (2017, August 30). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

-

MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link]

-

ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of N-Substituted Pyrrole-2,5-Dicarboxylic Acids from d-Galactaric Acid. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Efficient synthesis of cis-2,6-di-(2- quinolylpiperidine) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 4. US3159639A - Catalytic hydrogenation of pyridylcarboxylic acids and pyridylalkylcarboxylic acids - Google Patents [patents.google.com]

- 5. Stereospecific Synthesis of cis-2, 4-Pyrrolidinedicarboxylic Acid and cis-2, 5-Piperidinedicarboxylic Acid [jstage.jst.go.jp]

- 6. Mannich–Michael versus formal aza-Diels–Alder approaches to piperidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. m.youtube.com [m.youtube.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Introduction to Diels Alder Reactions - Chad's Prep® [chadsprep.com]

- 10. An enantioselective synthetic route to cis-2,4-disubstituted and 2,4-bridged piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 12. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

2,4-piperidinedicarboxylic acid crystal structure

An In-depth Technical Guide to the Crystal Structure of 2,4-Piperidinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Piperidinedicarboxylic acid is a molecule of significant interest in medicinal chemistry due to its constrained cyclic backbone, which can be utilized to mimic or block peptide conformations at receptor sites. The precise three-dimensional arrangement of its carboxylic acid groups, dictated by its stereochemistry and solid-state conformation, is paramount for its biological activity. This guide provides a comprehensive overview of the theoretical and experimental aspects of determining the crystal structure of 2,4-piperidinedicarboxylic acid. It is designed to serve as a foundational resource for researchers engaged in the synthesis, analysis, and application of this and related piperidine scaffolds in drug discovery and development.

Introduction: The Significance of 2,4-Piperidinedicarboxylic Acid in Medicinal Chemistry

Piperidine scaffolds are prevalent in a vast array of natural products and synthetic pharmaceuticals. The rigid, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, making it an excellent template for the design of potent and selective ligands for various biological targets. 2,4-Piperidinedicarboxylic acid, in particular, presents a compelling case for study. The presence of two carboxylic acid moieties introduces opportunities for diverse intermolecular interactions, including strong hydrogen bonding, which can be pivotal for crystal packing and molecular recognition at a receptor's active site.

The stereochemical complexity of 2,4-piperidinedicarboxylic acid, with two stereocenters at the C2 and C4 positions, gives rise to multiple isomers (cis and trans, and their respective enantiomers). Each isomer will adopt a unique set of low-energy conformations, profoundly influencing its interaction with biological macromolecules. Therefore, a definitive understanding of its crystal structure is not merely an academic exercise but a critical step in structure-based drug design.

Theoretical Framework: Stereoisomerism and Conformational Landscape

Before embarking on experimental structure determination, a thorough theoretical analysis of the possible stereoisomers and their conformational preferences is essential. This predictive approach informs experimental design and aids in the interpretation of the final crystal structure.

Stereoisomers of 2,4-Piperidinedicarboxylic Acid

The presence of chiral centers at positions 2 and 4 of the piperidine ring results in the following stereoisomers:

-

(2R,4R)-2,4-piperidinedicarboxylic acid and (2S,4S)-2,4-piperidinedicarboxylic acid : This pair of enantiomers constitutes the trans isomer, where the two carboxylic acid groups are on opposite sides of the piperidine ring plane.

-

(2R,4S)-2,4-piperidinedicarboxylic acid and (2S,4R)-2,4-piperidinedicarboxylic acid : This enantiomeric pair represents the cis isomer, with both carboxylic acid groups on the same side of the ring plane.

The relative orientation of the substituents will dictate the preferred conformation of the piperidine ring and the overall molecular shape.

Conformational Analysis

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][2] The substituents (carboxylic acid groups) can occupy either axial or equatorial positions. The interplay between steric hindrance and electronic effects determines the most stable conformation.

-

Trans Isomers : In the trans configuration, one carboxylic acid group will be in an equatorial position and the other can be either equatorial or axial, leading to diequatorial or diaxial arrangements in different chair conformations. The diequatorial conformation is generally more stable due to reduced steric hindrance.

-

Cis Isomers : For the cis isomers, one carboxylic acid group will be equatorial and the other axial in a chair conformation.

Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the relative energies of these conformations and provide a theoretical basis for interpreting experimental findings.[3]

Experimental Determination of Crystal Structure

The definitive method for elucidating the three-dimensional arrangement of atoms in a molecule is single-crystal X-ray diffraction. The following sections outline the key experimental stages.

Synthesis and Purification

The first critical step is the synthesis of the desired stereoisomer of 2,4-piperidinedicarboxylic acid. Several synthetic routes can be envisioned, often starting from pyridine-2,4-dicarboxylic acid followed by catalytic hydrogenation.[4] Chiral resolution or asymmetric synthesis would be necessary to obtain enantiomerically pure samples.

Generalized Synthesis Protocol:

-

Hydrogenation of Pyridine-2,4-dicarboxylic Acid : The starting material, pyridine-2,4-dicarboxylic acid, is dissolved in a suitable solvent (e.g., water or acetic acid).

-

Catalyst Addition : A hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution.

-

Hydrogenation Reaction : The mixture is subjected to hydrogen gas under pressure and elevated temperature until the reaction is complete.

-

Purification : The catalyst is removed by filtration, and the product is isolated and purified by recrystallization or chromatography to yield the desired piperidine derivative.

Crystallization

Obtaining high-quality single crystals is often the most challenging aspect of crystal structure determination. A systematic approach to screening crystallization conditions is recommended.

Common Crystallization Techniques:

-

Slow Evaporation : A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature.

-

Vapor Diffusion : A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

-

Cooling Crystallization : A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.

A variety of solvents and solvent mixtures should be screened to find the optimal conditions for crystal growth.

Workflow for Crystallization and X-ray Diffraction

Caption: Experimental workflow for determining the crystal structure.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is recorded on a detector.

The collected diffraction data are then processed to determine the unit cell dimensions and space group. The crystal structure is solved using computational methods, such as direct methods or Patterson methods, to obtain an initial model of the electron density. This model is then refined against the experimental data to yield the final atomic coordinates, bond lengths, bond angles, and other structural parameters.[5]

Analysis and Interpretation of the Crystal Structure

The refined crystal structure provides a wealth of information that is crucial for understanding the molecule's properties and its potential for drug development.

Molecular Conformation

The primary information obtained is the precise conformation of the 2,4-piperidinedicarboxylic acid molecule in the solid state. This includes:

-

Ring Conformation : Confirmation of the chair, boat, or twist-boat conformation of the piperidine ring.

-

Substituent Orientation : The exact axial or equatorial positions of the two carboxylic acid groups.

Key Geometric Parameters

A detailed analysis of the bond lengths, bond angles, and torsion angles provides insights into the local geometry and any strain within the molecule.

Table 1: Expected Crystallographic and Geometric Parameters

| Parameter | Description | Typical Values for Piperidine Derivatives |

| Crystal System | The crystal system to which the unit cell belongs (e.g., monoclinic, orthorhombic). | Varies |

| Space Group | The symmetry group of the crystal lattice. | Varies |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Varies |

| C-N Bond Lengths | The distances between carbon and nitrogen atoms in the piperidine ring. | ~1.47 Å |

| C-C Bond Lengths | The distances between carbon atoms in the ring and in the carboxyl groups. | ~1.52 Å (ring), ~1.50 Å (to COOH) |

| C=O Bond Lengths | The distances of the carbonyl double bonds in the carboxylic acid groups. | ~1.21 Å |

| C-O Bond Lengths | The distances of the hydroxyl single bonds in the carboxylic acid groups. | ~1.31 Å |

| Torsion Angles | Dihedral angles that define the puckering of the piperidine ring. | Varies depending on conformation |

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is governed by intermolecular forces, primarily hydrogen bonding in the case of 2,4-piperidinedicarboxylic acid.

-

Hydrogen Bonding Network : The carboxylic acid groups are excellent hydrogen bond donors and acceptors. A detailed analysis of the hydrogen bonding network will reveal how the molecules self-assemble in the solid state. This can involve the formation of dimers, chains, or more complex three-dimensional networks.

-

Other Interactions : Weaker interactions, such as van der Waals forces, also contribute to the overall crystal packing.

Visualization of Intermolecular Interactions

Caption: Potential hydrogen bonding interactions in the crystal lattice.

Implications for Drug Design and Development

The crystal structure of 2,4-piperidinedicarboxylic acid provides a static snapshot of a low-energy conformation. This information is invaluable for:

-

Pharmacophore Modeling : The precise spatial arrangement of the carboxylic acid groups can be used to define a pharmacophore model, which describes the essential features required for biological activity.

-

Structure-Activity Relationship (SAR) Studies : By comparing the crystal structures of different isomers with their biological activities, a clear SAR can be established, guiding the design of more potent and selective analogs.

-

Computational Docking Studies : The experimentally determined conformation can be used as a starting point for docking studies to predict how the molecule will bind to its target receptor. This can help in understanding the molecular basis of its activity and in designing new molecules with improved binding affinity.

Conclusion

The determination of the crystal structure of 2,4-piperidinedicarboxylic acid is a critical step in harnessing its full potential in medicinal chemistry. This guide has provided a comprehensive overview of the theoretical considerations, experimental methodologies, and analytical approaches involved in this process. By combining synthesis, crystallization, X-ray diffraction, and computational analysis, researchers can gain a deep understanding of the structural features that govern the biological activity of this important molecular scaffold. The insights gained from such studies will undoubtedly accelerate the development of novel therapeutics based on the piperidine framework.

References

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (2022). Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 9), 833–840. Available at: [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxyl. (2022). IUCrData, 7(9), x220905. Available at: [Link]

-

Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. (1988). Arzneimittelforschung, 38(11A), 1662-5. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2021). Molecules, 26(11), 3362. Available at: [Link]

-

Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions. (2025). The Journal of Physical Chemistry B. Available at: [Link]

- Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid. (2011). Google Patents, CN102174011A.

-

Crystal and molecular structure of 4-carboxypiperidinium chloride (4-piperidinecarboxylic acid hydrochloride). (2005). Journal of Molecular Structure, 740(1-3), 131-137. Available at: [Link]

Sources

- 1. Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. Assessing the Conformational Landscape of Dicarboxylic Acids Using Ab Initio Molecular Dynamics: The Role of Phase and Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the NMR Characterization and Analysis of 2,4-Piperidinedicarboxylic Acid

Introduction: The Significance of 2,4-Piperidinedicarboxylic Acid and the Role of NMR

2,4-Piperidinedicarboxylic acid and its derivatives are significant scaffolds in medicinal chemistry and drug development. The piperidine ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. The stereochemical and conformational properties of substituted piperidines, such as 2,4-piperidinedicarboxylic acid, are critical to their biological activity, influencing how they interact with their target receptors and enzymes.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the comprehensive structural elucidation of these molecules.[1] It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For a molecule like 2,4-piperidinedicarboxylic acid, which possesses multiple stereocenters and can exist in various conformations, a thorough NMR analysis is fundamental to confirming its identity, purity, and, most importantly, its three-dimensional structure.

This guide provides an in-depth technical overview of the methodologies and interpretation strategies for the complete NMR characterization of 2,4-piperidinedicarboxylic acid, catering to researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Molecular Structure and Stereoisomerism

2,4-Piperidinedicarboxylic acid has two stereocenters at the C2 and C4 positions, leading to the possibility of cis and trans diastereomers, each of which can exist as a pair of enantiomers. The relative stereochemistry of the two carboxylic acid groups profoundly impacts the molecule's overall shape and biological function.

Part 1: ¹H NMR Spectroscopy - The Foundational Analysis

One-dimensional proton (¹H) NMR is the initial and most crucial step in the characterization of 2,4-piperidinedicarboxylic acid. It provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H Chemical Shift Ranges

The chemical shifts (δ) in the ¹H NMR spectrum are influenced by the electron density around the protons. Protons attached to carbons bearing electronegative substituents, like the carboxylic acid groups and the nitrogen atom, will be deshielded and appear at a lower field (higher ppm values). The expected chemical shift ranges for the protons of 2,4-piperidinedicarboxylic acid are summarized in the table below. These are predictive values based on general knowledge of substituted piperidines and related heterocyclic compounds.[2][3]

| Proton(s) | Expected Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| H2 | 3.0 - 3.5 | dd or ddd | Methine proton alpha to a carboxylic acid and nitrogen. |

| H3 (axial) | 1.5 - 1.9 | m | Methylene proton. |

| H3 (equatorial) | 1.9 - 2.3 | m | Methylene proton. |

| H4 | 2.5 - 3.0 | m | Methine proton alpha to a carboxylic acid. |

| H5 (axial) | 1.6 - 2.0 | m | Methylene proton. |

| H5 (equatorial) | 2.0 - 2.4 | m | Methylene proton. |

| H6 (axial) | 2.8 - 3.2 | m | Methylene proton alpha to nitrogen. |

| H6 (equatorial) | 3.2 - 3.6 | m | Methylene proton alpha to nitrogen. |

| NH | 1.5 - 4.0 (variable) | br s | Amine proton, often broad and its chemical shift is highly dependent on solvent and concentration. |

| COOH | 10.0 - 13.0 (variable) | br s | Carboxylic acid protons, often very broad and may exchange with residual water in the solvent. |

Deciphering Stereochemistry through Coupling Constants (J)

The vicinal coupling constants (³J) between adjacent protons are highly dependent on the dihedral angle between them and are therefore a powerful tool for determining the relative stereochemistry (cis vs. trans) and the preferred conformation of the piperidine ring.

For a chair conformation, the following general rules apply:

-

³J(axial-axial): Typically large, in the range of 10-13 Hz.

-

³J(axial-equatorial): Typically small, in the range of 2-5 Hz.

-

³J(equatorial-equatorial): Typically small, in the range of 2-5 Hz.

By carefully analyzing the coupling patterns of the H2, H3, and H4 protons, one can deduce the relative orientation of the carboxylic acid groups. For instance, in a trans-diaxial conformation, a large coupling constant would be expected between H2a and H3a, and between H3a and H4a. In a cis isomer, where one substituent is axial and the other equatorial (or vice-versa), a combination of large and small coupling constants would be observed.

Part 2: ¹³C NMR Spectroscopy - Probing the Carbon Skeleton

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.

Expected ¹³C Chemical Shift Ranges

The expected ¹³C chemical shift ranges for 2,4-piperidinedicarboxylic acid are presented below. These are predictive values based on data for substituted piperidines.[4][5]

| Carbon | Expected Chemical Shift (δ) Range (ppm) | Notes |

| C2 | 55 - 65 | Methine carbon alpha to a carboxylic acid and nitrogen. |

| C3 | 25 - 35 | Methylene carbon. |

| C4 | 40 - 50 | Methine carbon alpha to a carboxylic acid. |

| C5 | 20 - 30 | Methylene carbon. |

| C6 | 45 - 55 | Methylene carbon alpha to nitrogen. |

| COOH (C2) | 170 - 180 | Carbonyl carbon. |

| COOH (C4) | 170 - 180 | Carbonyl carbon. |

Part 3: 2D NMR Techniques for Unambiguous Assignment

While 1D NMR provides a wealth of information, signal overlap can often complicate interpretation. Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other. Cross-peaks in the COSY spectrum connect signals from protons that are typically two or three bonds apart. This is invaluable for tracing out the spin systems within the molecule. For 2,4-piperidinedicarboxylic acid, COSY will show correlations between H2 and H3, H3 and H4, H4 and H5, and H5 and H6, confirming the connectivity of the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[6] This is a powerful tool for assigning the carbon signals based on the already assigned proton signals (or vice-versa). Each cross-peak in the HSQC spectrum represents a one-bond C-H connection.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly useful for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for connecting different spin systems. For example, HMBC correlations would be expected from the H2 and H3 protons to the carbonyl carbon of the carboxylic acid at C2.

NOESY (Nuclear Overhauser Effect Spectroscopy)

The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. Cross-peaks in a NOESY spectrum indicate through-space interactions and are crucial for determining the stereochemistry and conformation of the molecule. For example, in a cis isomer with both substituents in equatorial positions, a NOESY correlation might be observed between the axial H2 and axial H6 protons.

Part 4: Experimental Protocols

To obtain high-quality NMR data, proper sample preparation and the selection of appropriate experimental parameters are critical.

Sample Preparation

-

Solvent Selection: The choice of a deuterated solvent is crucial. For 2,4-piperidinedicarboxylic acid, which is a polar molecule, D₂O or DMSO-d₆ are common choices. The chemical shifts of NH and COOH protons are highly dependent on the solvent.[7][8] It is often beneficial to run spectra in different solvents to resolve overlapping signals.[9]

-

Concentration: A concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for most NMR experiments on modern spectrometers.

-

Purity: Ensure the sample is free from paramagnetic impurities, which can cause significant line broadening.

1D ¹H NMR Acquisition

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 16 ppm, centered around 6 ppm, is a good starting point.

-

Number of Scans: 16 to 64 scans are usually sufficient, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is typically adequate.

1D ¹³C NMR Acquisition

-

Pulse Sequence: A standard proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each carbon.

-

Spectral Width: A spectral width of approximately 200 ppm, centered around 100 ppm, is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

2D NMR Acquisition (COSY, HSQC, HMBC, NOESY)

Standard pulse programs available on all modern NMR spectrometers should be used. The number of increments in the indirect dimension and the number of scans per increment will determine the resolution and signal-to-noise ratio of the 2D spectrum. These parameters should be optimized based on the specific instrument and sample.

Part 5: Data Analysis and Interpretation Workflow

A systematic approach to data analysis is key to a successful structural elucidation.

Caption: A logical workflow for the NMR-based structural elucidation of 2,4-piperidinedicarboxylic acid.

Conclusion

The comprehensive NMR characterization of 2,4-piperidinedicarboxylic acid is a multi-faceted process that relies on the synergistic interpretation of 1D and 2D NMR data. By following the systematic workflow outlined in this guide, from sample preparation to the detailed analysis of chemical shifts, coupling constants, and 2D correlations, researchers can confidently determine the structure, purity, and stereochemistry of this important molecular scaffold. This rigorous analytical approach is fundamental to advancing drug discovery and development programs that utilize piperidine-based compounds.

References

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (n.d.). MDPI. Retrieved January 16, 2026, from [Link]

-

Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. (n.d.). National Library of Medicine. Retrieved January 16, 2026, from [Link]

-

Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. (2022). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016). National Library of Medicine. Retrieved January 16, 2026, from [Link]

-

Structure elucidation and complete assignment of H and C NMR data of Piperine. (2019). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Common 2D (COSY, HSQC, HMBC). (n.d.). San Diego State University NMR Facility. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Regioselective synthesis of substituted piperidine-2,4-diones and their derivatives via Dieckmann cyclisations. (n.d.). ScienceDirect. Retrieved January 16, 2026, from [Link]

-

Synthesis and in vitro characterization of trans- and cis-[(18)F]-4-methylbenzyl 4-[(pyrimidin-2-ylamino)methyl]-3-fluoropiperidine-1-carboxylates as new potential PET radiotracer candidates for the NR2B subtype N-methyl-D-aspartate receptor. (2012). National Library of Medicine. Retrieved January 16, 2026, from [Link]

-

The 13 C-NMR Spectral data of the compound. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H- isochromene-4-carboxylic acids. (2023). Preprints.org. Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics. Retrieved January 16, 2026, from [Link]

-

Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. (2022). The Journal of Organic Chemistry. Retrieved January 16, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 16, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2023). MDPI. Retrieved January 16, 2026, from [Link]

-

13.4: Chemical Shifts in ¹H NMR Spectroscopy. (2024). Chemistry LibreTexts. Retrieved January 16, 2026, from [Link]

-

Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand. (n.d.). Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectrum (1D, 101 MHz, D2O, predicted). (n.d.). NP-MRD. Retrieved January 16, 2026, from [Link]

-

Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. (2017). ResearchGate. Retrieved January 16, 2026, from [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Rice Office of Research. Retrieved January 16, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 16, 2026, from [Link]

-

Complete assignment of the 1H and 13C NMR spectra of some N‐benzyl‐(piperidin or pyrrolidin)‐purines. (2001). ResearchGate. Retrieved January 16, 2026, from [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2020). MDPI. Retrieved January 16, 2026, from [Link]

Sources

- 1. Synthesis and characterization of cis and trans cobalt(ii) nalidixate complexes having a 1-(4-chlorophenyl)-3-(pyridin-4-ylmethyl)urea ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 8. chem.washington.edu [chem.washington.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

chemical properties and stability of 2,4-piperidinedicarboxylic acid

An In-depth Technical Guide to the Chemical Properties and Stability of 2,4-Piperidinedicarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Piperidinedicarboxylic acid is a saturated heterocyclic compound featuring a piperidine core substituted with two carboxylic acid groups. As a conformationally constrained amino acid analogue, it serves as a valuable scaffold in medicinal chemistry and drug discovery. Its stereochemistry and the presence of three ionizable groups dictate its physicochemical properties, biological activity, and stability. This guide offers a comprehensive overview of the core chemical properties and stability considerations for 2,4-piperidinedicarboxylic acid, providing a foundational understanding for its application in research and development. The molecule's structure allows for various spatial arrangements of its substituents, leading to different stereoisomers with potentially distinct pharmacological profiles.[1][2]

Core Chemical Properties

Molecular Structure and Stereoisomerism

2,4-Piperidinedicarboxylic acid possesses a piperidine ring with carboxylic acid groups at the C2 and C4 positions. This structure gives rise to stereoisomerism due to the two chiral centers at these positions. The relative orientation of the two carboxyl groups can be either cis (on the same side of the ring) or trans (on opposite sides). Each of these diastereomers exists as a pair of enantiomers ((2R,4S)/(2S,4R) for cis and (2R,4R)/(2S,4S) for trans).

The specific stereoisomer can significantly influence biological activity, as seen in many pharmacologically active molecules where only one isomer is responsible for the desired effect.[1] The conformational flexibility of the piperidine ring (chair, boat, twist-boat conformations) further adds to the structural complexity and is a critical factor in its interaction with biological targets.

Caption: Stereoisomers of 2,4-Piperidinedicarboxylic Acid.

Physicochemical Properties

The physical and chemical properties of 2,4-piperidinedicarboxylic acid are summarized below. These properties are fundamental for designing experimental conditions, formulation development, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₇H₁₁NO₄ | - |

| Molecular Weight | 173.17 g/mol | - |

| Appearance | White to off-white solid (typical) | [3][4] |

| Melting Point | >300 °C (decomposes) | [5] |

| Solubility | Soluble in water; limited solubility in nonpolar organic solvents | [6] |

| LogP (Octanol/Water) | -2.31 (Estimated for similar structures) | [6] |

Acidity and pKa Values

2,4-Piperidinedicarboxylic acid is an amphoteric compound with three ionizable groups: two carboxylic acids and one secondary amine. The pKa values determine the molecule's net charge at a given pH, which is critical for its solubility, membrane permeability, and receptor binding.

-

pKa₁ (C2-COOH): ~2.0 - 2.5

-

pKa₂ (C4-COOH): ~3.5 - 4.5

-

pKa₃ (Ring NH₂⁺): ~10.5 - 11.0

The exact pKa values can vary depending on the stereoisomer and the experimental conditions. The first two pKa values correspond to the deprotonation of the two carboxylic acid groups, while the third corresponds to the deprotonation of the protonated piperidine nitrogen.[7][8][9] At physiological pH (~7.4), the carboxylic acid groups will be deprotonated (negatively charged), and the piperidine nitrogen will be protonated (positively charged), resulting in a zwitterionic form.

Stability Profile and Handling

General Stability

Under recommended storage conditions, 2,4-piperidinedicarboxylic acid is a stable compound.[10][11] However, its stability can be compromised by exposure to high temperatures, extreme pH, and certain incompatible materials.

Factors Influencing Stability

-

Temperature: Thermal decomposition may occur at high temperatures (>300 °C), potentially producing hazardous gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[4][10]

-

pH: The compound's stability can be pH-dependent. Strongly acidic or basic conditions could potentially promote degradation pathways such as decarboxylation or ring-opening, although the piperidine ring is generally robust.

-

Incompatible Materials: Contact with strong oxidizing agents should be avoided to prevent vigorous reactions.[11]

Recommended Storage and Handling

To ensure the integrity of the compound, the following storage and handling procedures are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3][12] Protect from moisture and direct sunlight.

-

Handling: Handle in accordance with good industrial hygiene and safety practices.[10] Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound can cause skin and eye irritation.[4][13] Avoid generating dust during handling.[11]

Experimental Protocols

Synthesis Workflow

A common and effective method for synthesizing 2,4-piperidinedicarboxylic acid is through the catalytic hydrogenation of its aromatic precursor, 2,4-pyridinedicarboxylic acid (Lutidinic acid). This reaction reduces the aromatic pyridine ring to a saturated piperidine ring.

Caption: General workflow for synthesis via catalytic hydrogenation.

This process can yield different ratios of cis and trans isomers depending on the catalyst, solvent, and reaction conditions.[14][15][16] Subsequent purification steps, such as fractional crystallization or chromatography, may be required to isolate the desired stereoisomer.

Analytical Characterization: LC-MS Method

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of 2,4-piperidinedicarboxylic acid, allowing for separation, identification, and quantification.

Objective: To confirm the identity and assess the purity of a 2,4-piperidinedicarboxylic acid sample.

Instrumentation & Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer (e.g., Quadrupole or TOF) with an Electrospray Ionization (ESI) source

-

HPLC Column: Reversed-phase C18 or HILIC column

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Sample Diluent: Water or Mobile Phase A

Protocol Steps:

-

Sample Preparation: Accurately weigh ~1 mg of the 2,4-piperidinedicarboxylic acid sample and dissolve it in 1 mL of the sample diluent to create a 1 mg/mL stock solution. Further dilute as necessary for analysis.

-

LC Method:

-

Set the column temperature (e.g., 30 °C).

-

Equilibrate the column with the initial mobile phase conditions (e.g., 98% A, 2% B).

-

Inject 1-5 µL of the prepared sample.

-

Run a gradient elution to separate the analyte from impurities. For example:

-

0-1 min: 2% B

-

1-10 min: Ramp to 95% B

-

10-12 min: Hold at 95% B

-

12-13 min: Return to 2% B

-

13-18 min: Re-equilibrate at 2% B

-

-

-

MS Method:

-

Set the ESI source to positive ion mode.

-

Monitor for the protonated molecular ion [M+H]⁺ at m/z 174.07.

-

Key parameters to optimize: capillary voltage, cone voltage, source temperature, and desolvation gas flow.

-

-

Data Analysis:

-

Confirm the retention time of the main peak.

-

Verify the mass of the main peak corresponds to the expected m/z value.

-

Calculate the purity of the sample by integrating the peak area of the analyte and any detected impurities from the chromatogram.

-

This method provides a robust framework for analysis.[17][18] For separating stereoisomers, specialized chiral chromatography columns and methods would be required.

Conclusion

2,4-Piperidinedicarboxylic acid is a multifaceted molecule whose utility in scientific research is governed by its distinct chemical properties and stability. A thorough understanding of its stereochemistry, ionization states (pKa), and appropriate handling and storage conditions is paramount for obtaining reliable and reproducible experimental results. The synthetic and analytical protocols outlined in this guide provide a practical foundation for researchers working with this important chemical entity, enabling its effective application in the development of novel therapeutics and chemical probes.

References

-

Miyake, K., et al. (1988). Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester. Arzneimittelforschung, 38(11A), 1662-5. Retrieved from [Link]

-

PubChem. (n.d.). Piperidine-2-carboxylate. Retrieved from [Link]

- Google Patents. (n.d.). US5614636A - Process for the preparation of 2,4-pyridine dicarboxylic acid.

-

PubChem. (n.d.). 2,4-Pyridinedicarboxylic acid. Retrieved from [Link]

-

Wild, C. T., et al. (2014). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry, 57(15), 6551–6569. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid Safety Data Sheet. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]

- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

-

NIST. (n.d.). 2,4-D - NIST WebBook. Retrieved from [Link]

-

Lehmann, J., et al. (1989). 4-(Phosphonoalkyl)- and 4-(Phosphonoalkenyl)-2-piperidinecarboxylic Acids: Synthesis, Activity at N-Methyl-D-aspartic Acid Receptors, and Anticonvulsant Activity. Journal of Medicinal Chemistry, 32(8), 1868-1874. Retrieved from [Link]

-

PubChem. (n.d.). 4-Piperidinecarboxylic acid. Retrieved from [Link]

-

Lehmann, J., et al. (1989). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 32(8), 1868-74. Retrieved from [Link]

-

Hutchinson, S. E., et al. (2012). Demonstrating Enhanced Throughput of RapidFire Mass Spectrometry through Multiplexing Using the JmjD2d Demethylase as a Model System. Journal of Biomolecular Screening, 17(1), 60-70. Retrieved from [Link]

-

Princeton University. (n.d.). Merging Photoredox and Nickel Catalysis: The Decarboxylative Cross-Coupling of Carboxylic Acids with Vinyl Halides. Retrieved from [Link]

-

Thiyagarajan, S., et al. (2014). Biobased furandicarboxylic acids (FDCAs): Effects of isomeric substitution on polyester synthesis and properties. Green Chemistry, 16, 1931-1940. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester (CAS 77-17-8). Retrieved from [Link]

-

SpectraBase. (n.d.). 4-piperidinecarboxylic acid, 1-(9H-purin-6-yl)-, ethyl ester - Optional[13C NMR]. Retrieved from [Link]

-

NIST. (n.d.). 4-Piperidinecarboxylic acid, 4-phenyl-, ethyl ester - NIST WebBook. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 4-Anilino-N-phenethyl-1-piperidinecarboxylic acid, 2,2-diphenyl-, ethyl ester, hydrochloride. Retrieved from [Link]

-

Al-Dirbashi, O. Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4964. Retrieved from [Link]

-

Lindberg, B., & Paju, J. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 919-920. Retrieved from [Link]

-

Wikipedia. (n.d.). Isonipecotic acid. Retrieved from [Link]

-

bioRxiv. (2025). Synthesis and Biological Evaluation of Nipecotic Acid Derivatives with Terminally Double-Substituted Allenic Spacers as mGAT4 In. Retrieved from [Link]

-

ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

-

ResearchGate. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Retrieved from [Link]

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

-

Springer. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Retrieved from [Link]

-

PubMed. (1978). The Direct Determination of Porphyrin Carboxylic Acids. High-pressure Liquid Chromatography With Solvent Systems Containing Phase-Transfer Agents. Retrieved from [Link]

-

The OChemTutor. (n.d.). pKa values. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). E5: Acid Dissociation Constants of Organics. Retrieved from [Link]

-

TSI Journals. (n.d.). New Compounds Derived from Stereoisomers of 2,4-Diphenylcyclobuta. Retrieved from [Link]

-

EPA. (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

-

Ballatore, C., et al. (2013). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry, 56(18), 7445–7457. Retrieved from [Link]

Sources

- 1. Synthesis and pharmacological activity of stereoisomers of 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridine-dicarboxylic acid methyl 1-(phenylmethyl)-3-piperidinyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. fishersci.com [fishersci.com]

- 5. chembk.com [chembk.com]

- 6. Piperidine-2-carboxylate | C6H11NO2 | CID 25200477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. ochemtutor.com [ochemtutor.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. peptide.com [peptide.com]

- 12. echemi.com [echemi.com]

- 13. 4-Piperidinecarboxylic acid | C6H11NO2 | CID 3773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid - Google Patents [patents.google.com]

- 16. tdcommons.org [tdcommons.org]

- 17. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 2,4-Piperidinedicarboxylic Acid

Abstract

Solubility is a critical physicochemical parameter that dictates the developability and application of active pharmaceutical ingredients (APIs) and research compounds. This guide provides a comprehensive technical overview of the solubility of 2,4-piperidinedicarboxylic acid, a conformationally constrained amino acid analog with significant applications in neuroscience as a glutamate receptor ligand.[1][2] We delve into the theoretical underpinnings of its solubility, the profound influence of stereoisomerism (cis- and trans-isomers), and the impact of environmental factors such as pH and temperature. This document is intended for researchers, scientists, and drug development professionals, offering both synthesized data and robust, field-proven experimental protocols for determining solubility in the laboratory.

Introduction: The Significance of 2,4-Piperidinedicarboxylic Acid

2,4-Piperidinedicarboxylic acid (2,4-PDCA) is a cyclic dicarboxylic acid and an analog of the excitatory amino acid glutamate. Its rigid piperidine backbone imposes conformational constraints, leading to stereoisomers with distinct pharmacological profiles at ionotropic glutamate receptors (e.g., NMDA, AMPA, kainate).[2] These properties make 2,4-PDCA and its derivatives valuable tools in neuropharmacological research and as scaffolds for the development of novel therapeutics targeting neurological disorders.

The utility of any compound in biological and pharmaceutical applications is fundamentally linked to its solubility. Poor solubility can impede formulation, lead to low bioavailability, and produce unreliable results in in-vitro assays.[3] Understanding and quantifying the solubility of 2,4-PDCA in various solvents and physiological media is therefore a prerequisite for its effective application.

Physicochemical Properties Governing Solubility

The solubility of 2,4-PDCA is a multifactorial property governed by its molecular structure. As a dicarboxylic acid and a secondary amine, it possesses both acidic and basic functional groups, making it a zwitterionic compound.

Key Molecular Characteristics:

-

Zwitterionic Nature: Like other amino acids, 2,4-PDCA can exist as a zwitterion, with a protonated amine (NH2+) and deprotonated carboxylate groups (COO-). This dual ionic character significantly influences its interaction with polar solvents like water.[4][5]

-

pKa Values: The molecule has at least two pKa values corresponding to the two carboxylic acid groups and one for the piperidine nitrogen. These values dictate the ionization state of the molecule at a given pH. The solubility of dicarboxylic acids is highly pH-dependent, typically showing a minimum near the isoelectric point and increasing significantly in acidic or basic conditions where the molecule becomes a charged salt.[6][7][8]

-

Stereoisomerism: 2,4-PDCA exists as cis- and trans-diastereomers. These isomers have different three-dimensional arrangements, which can affect their crystal lattice energy and how they interact with solvent molecules, leading to potentially different solubilities.

-

Hydrogen Bonding: The presence of carboxyl and amine groups allows for extensive hydrogen bonding, both with itself (in the solid state) and with protic solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility.[8] The zwitterionic and polar nature of 2,4-PDCA suggests higher solubility in polar solvents.

-

Aqueous Solubility (Water): Due to its ability to form strong hydrogen bonds and its ionic character, 2,4-PDCA is expected to be soluble in water.[4] The extent of this solubility is profoundly influenced by pH. At low pH, the carboxyl groups are protonated, and the amine is protonated, resulting in a net positive charge. At high pH, both carboxyl groups are deprotonated, yielding a net negative charge.[7] In both cases, the charged species are generally more soluble in water than the neutral zwitterion, which predominates at the isoelectric point.[6]

-

Organic Solvents:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding and are expected to be moderately effective at dissolving 2,4-PDCA. However, their lower polarity compared to water may result in lower overall solubility.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) are strong hydrogen bond acceptors and can effectively solvate polar molecules. They are often used to create stock solutions for in-vitro screening.[3]

-

Nonpolar Solvents (e.g., Hexane, Toluene): 2,4-PDCA is expected to have very low to negligible solubility in nonpolar solvents due to the mismatch in polarity.[5]

-

Experimentally Determined Solubility Data

A comprehensive search of scientific literature and chemical databases reveals that quantitative solubility data for 2,4-piperidinedicarboxylic acid is not extensively published. However, qualitative and semi-quantitative data for related structures provide valuable insights. For instance, the related compound cis-piperidine-2,3-dicarboxylic acid is reported to be soluble in water up to 100 mM.[13] Another analog, L-trans-Pyrrolidine-2,4-dicarboxylic acid, is soluble in phosphate-buffered saline (PBS) at pH 7.2 to at least 2 mg/mL.[14]

Given the lack of a consolidated dataset, experimental determination is essential. The following table provides a template for researchers to populate with their own experimentally determined values.

Table 1: Experimentally Determined Solubility of 2,4-Piperidinedicarboxylic Acid Isomers

| Solvent/Medium | Temperature (°C) | pH | Isomer | Solubility (mg/mL) | Solubility (mM) | Method |

| Deionized Water | 25 | 2.0 | cis | Shake-Flask | ||

| Deionized Water | 25 | 7.4 | cis | Shake-Flask | ||

| Deionized Water | 25 | 10.0 | cis | Shake-Flask | ||

| Deionized Water | 25 | 2.0 | trans | Shake-Flask | ||

| Deionized Water | 25 | 7.4 | trans | Shake-Flask | ||

| Deionized Water | 25 | 10.0 | trans | Shake-Flask | ||

| PBS (pH 7.4) | 25 | 7.4 | cis | Shake-Flask | ||

| PBS (pH 7.4) | 25 | 7.4 | trans | Shake-Flask | ||

| Methanol | 25 | N/A | cis | Shake-Flask | ||

| Methanol | 25 | N/A | trans | Shake-Flask | ||

| DMSO | 25 | N/A | cis | Shake-Flask | ||

| DMSO | 25 | N/A | trans | Shake-Flask |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[15] It is reliable and directly measures the saturation point of a compound in a given solvent.[15]

Causality Behind Experimental Choices:

-

Excess Solid: The addition of an excess of the solid compound is critical to ensure that the solution reaches true saturation. Without undissolved solid present at equilibrium, the measurement would only represent a concentration, not the solubility limit.[16]

-

Equilibration Time: An extended incubation period (typically 24-72 hours) is necessary to ensure the system reaches thermodynamic equilibrium.[16] Shorter times might only yield a kinetic solubility value, which can be misleading.[3]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant and defined temperature (e.g., 25°C or 37°C) is crucial for reproducibility and relevance.

-

Separation of Solid: Complete removal of undissolved solid by filtration or centrifugation before analysis is paramount. Any remaining particulates will artificially inflate the measured concentration.[16]

-

pH Measurement: For aqueous solutions, the pH must be measured at the end of the experiment, as the dissolution of an acidic/basic compound can alter the pH of the medium.[15][16]

Step-by-Step Protocol:

-

Preparation: Add an excess amount of 2,4-piperidinedicarboxylic acid (e.g., 5-10 mg) to a known volume (e.g., 1-2 mL) of the desired solvent in a glass vial.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled incubator (e.g., 25°C) for 24 to 48 hours. The agitation should be sufficient to keep the solid suspended.[16]

-

Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. To separate the saturated supernatant from the excess solid, use either:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Filtration: Use a syringe filter (e.g., 0.22 µm PVDF) to filter the solution. Ensure the filter material is compatible with the solvent.

-

-

Quantification: Carefully take an aliquot of the clear supernatant.

-

Dilution: Dilute the aliquot with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved compound using a suitable analytical technique, such as:

-

HPLC-UV: High-Performance Liquid Chromatography with UV detection is a common and robust method. A standard curve must be prepared.

-

LC-MS: Liquid Chromatography-Mass Spectrometry can be used for compounds with poor UV absorbance or for complex matrices.[3]

-

Spectrophotometry: If the compound has a suitable chromophore, UV-Vis spectrophotometry can be used.[17]

-

-

Calculation: Calculate the original concentration in the saturated supernatant, factoring in the dilution. This value represents the thermodynamic solubility.

Diagram of the Shake-Flask Workflow

Caption: Workflow for thermodynamic solubility determination using the shake-flask method.

Advanced Method: Potentiometric Titration for pKa and Solubility

For ionizable compounds like 2,4-PDCA, potentiometric titration is a powerful technique that can simultaneously determine both pKa values and intrinsic solubility (S₀), which is the solubility of the neutral form of the molecule.[9][10]

The method involves titrating a suspension of the compound with a strong acid or base and monitoring the pH. The resulting titration curve contains information about the buffer capacity of the system, from which the pKa values can be derived, and the point of dissolution/precipitation, which can be used to calculate solubility.[10] This approach is highly accurate and provides a deeper understanding of the pH-solubility profile.[9][18]

Diagram of pH-Dependent Speciation

Caption: pH-dependent ionization states of 2,4-piperidinedicarboxylic acid (R = piperidine ring).

Implications for Drug Development and Research

-

Formulation Development: A quantitative understanding of the pH-solubility profile is essential for developing oral or parenteral formulations. For instance, if the compound has low solubility at neutral pH, formulation strategies such as salt formation or the use of co-solvents and pH modifiers may be required.

-

Preclinical Screening: Early assessment of solubility helps in selecting drug candidates with favorable pharmacokinetic properties.[3] Compounds with extremely low aqueous solubility often face challenges with absorption and bioavailability.

-

In-Vitro Assays: For reliable results in biological assays, the compound must remain fully dissolved in the assay buffer at the tested concentrations. Knowledge of its solubility limit prevents compound precipitation, which can lead to inaccurate potency measurements.

Conclusion

While 2,4-piperidinedicarboxylic acid is a valuable pharmacological tool, a comprehensive public dataset of its solubility is lacking. This guide has synthesized the core chemical principles that govern its solubility and provided detailed, actionable protocols for its experimental determination. By understanding the interplay of its zwitterionic nature, stereochemistry, and the profound effect of pH, researchers can effectively manage and optimize the solubility of this compound, thereby accelerating its application in neuroscience research and drug discovery. The application of robust methods like the shake-flask protocol is strongly recommended to build a reliable, internal dataset to guide future studies.

References

- Applied BioChem by AJM. (n.d.). QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Abcam. (n.d.). 2,3 cis-Piperidine dicarboxylic acid (cis PDA), Ionotropic receptor antagonist.

- Needham, T. E., Jr. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.

- Avdeef, A., & Berger, C. M. (2001). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Gautam, A. (2017, April 27). How do you perform the shake flask method to determine solubility?. Quora.

- Canari, R., & Eyal, A. M. (2003). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants. Industrial & Engineering Chemistry Research, 42(26), 6899–6906.

- Moerck, R. (2019, April 10). Assay by Potentiometric Titration in Pharmaceutical Production. Metrohm USA Blog.

- Cayman Chemical. (n.d.). L-trans-Pyrrolidine-2,4-dicarboxylic Acid.

- Mooney, K. G., Mintun, M. A., McBride, K. M., & Stella, V. J. (1981). Dissolution kinetics of carboxylic acids I: effect of pH under unbuffered conditions. Journal of Pharmaceutical Sciences, 70(1), 13–22.

- Reher, T., & Kockmann, N. (2020). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry, 92(14), 9511–9515.

- Çiçek, B., & Akba, O. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Düzce Üniversitesi Bilim ve Teknoloji Dergisi, 12(2), 939–947.

- dolinod. (2023, January 5). Dicarboxylic acid solubility. Reddit.

-

Malone, P. F., & Lehman, J. W. (2017). Determining a Solubility Product Constant by Potentiometric Titration To Increase Students' Conceptual Understanding of Potentiometry and Titrations. Journal of Chemical Education, 94(9), 1338–1342. Retrieved from [Link]

- National Center for Biotechnology Information. (n.d.). 2,4-Pyridinedicarboxylic acid. PubChem.

- Lehmann, J. (2014, May 5). POTENTIOMETRIC TITRATIONS & SOLUBILITY EQUILIBRIA Introduction.

- Maloney, K. N., & Miller, B. L. (2024). Solubility of Organic Compounds.

- OChemTutor. (n.d.). pKa values.

- Organic Chemistry Data. (n.d.). Bordwell pKa Table.

- Chemistry LibreTexts. (2024, June 16). E5: Acid Dissociation Constants of Organics.

- Schütte, M. (1995). Effects of kainic acid and piperidine dicarboxylic acid on displaced bipolar cells in the turtle retina. Journal of Neurocytology, 24(5), 361–369.

- Lehmann, J., et al. (1991). 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity. Journal of Medicinal Chemistry, 34(2), 717-725.

Sources

- 1. 4-(Phosphonoalkyl)- and 4-(phosphonoalkenyl)-2-piperidinecarboxylic acids: synthesis, activity at N-methyl-D-aspartic acid receptors, and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of kainic acid and piperidine dicarboxylic acid on displaced bipolar cells in the turtle retina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enamine.net [enamine.net]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]